molecular formula C8H18O2S2 B12567694 S-Heptyl methanesulfonothioate CAS No. 195443-62-0

S-Heptyl methanesulfonothioate

Cat. No.: B12567694
CAS No.: 195443-62-0
M. Wt: 210.4 g/mol
InChI Key: CTMSEULRXPZZGN-UHFFFAOYSA-N
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Description

S-Heptyl methanesulfonothioate: is an organosulfur compound with the molecular formula C8H18O2S2 It is a derivative of methanesulfonic acid, where the sulfonothioate group is bonded to a heptyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Heptyl methanesulfonothioate typically involves the reaction of heptyl thiol with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Heptyl thiol+Methanesulfonyl chlorideS-Heptyl methanesulfonothioate+HCl\text{Heptyl thiol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Heptyl thiol+Methanesulfonyl chloride→S-Heptyl methanesulfonothioate+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-Heptyl methanesulfonothioate can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form thiols and other sulfur-containing derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonothioate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild to moderate conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted sulfonothioates depending on the nucleophile used.

Scientific Research Applications

Chemistry: S-Heptyl methanesulfonothioate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It serves as a precursor for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of sulfur-containing compounds on biological systems. It can be used to modify proteins and enzymes, providing insights into their structure and function.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs that target sulfur-containing biomolecules. It can be used to design inhibitors or activators of specific enzymes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as a cross-linking agent in polymer chemistry and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

S-Heptyl methanesulfonothioate exerts its effects through the interaction with thiol groups in proteins and enzymes. The sulfonothioate group can form covalent bonds with cysteine residues, leading to the modification of protein structure and function. This interaction can affect various molecular pathways, including enzyme activity, signal transduction, and protein-protein interactions.

Comparison with Similar Compounds

  • S-Methyl methanesulfonothioate
  • S-Ethyl methanesulfonothioate
  • S-Propyl methanesulfonothioate

Comparison:

  • S-Methyl methanesulfonothioate: Similar in structure but with a shorter alkyl chain. It is more volatile and has different reactivity due to the smaller size.
  • S-Ethyl methanesulfonothioate: Slightly longer alkyl chain than S-Methyl methanesulfonothioate, with intermediate properties.
  • S-Propyl methanesulfonothioate: Longer alkyl chain than S-Ethyl methanesulfonothioate, with properties closer to S-Heptyl methanesulfonothioate but still less hydrophobic.

Uniqueness: this compound stands out due to its longer heptyl chain, which imparts unique hydrophobic properties and reactivity. This makes it suitable for applications where longer alkyl chains are beneficial, such as in the design of hydrophobic drugs or materials.

Properties

CAS No.

195443-62-0

Molecular Formula

C8H18O2S2

Molecular Weight

210.4 g/mol

IUPAC Name

1-methylsulfonylsulfanylheptane

InChI

InChI=1S/C8H18O2S2/c1-3-4-5-6-7-8-11-12(2,9)10/h3-8H2,1-2H3

InChI Key

CTMSEULRXPZZGN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSS(=O)(=O)C

Origin of Product

United States

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